molecular formula C17H13ClFN3O2S B11031280 N-(3-chloro-4-fluorophenyl)-4-oxo-2-(phenylamino)-5,6-dihydro-4H-1,3-thiazine-6-carboxamide

N-(3-chloro-4-fluorophenyl)-4-oxo-2-(phenylamino)-5,6-dihydro-4H-1,3-thiazine-6-carboxamide

Cat. No.: B11031280
M. Wt: 377.8 g/mol
InChI Key: UWDOPGQREIOZHT-UHFFFAOYSA-N
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Description

N-(3-chloro-4-fluorophenyl)-4-oxo-2-(phenylamino)-5,6-dihydro-4H-1,3-thiazine-6-carboxamide is a thiazine-derived compound characterized by a bicyclic core structure with a substituted phenylamino group at position 2 and a 3-chloro-4-fluorophenyl carboxamide moiety at position 4.

Properties

Molecular Formula

C17H13ClFN3O2S

Molecular Weight

377.8 g/mol

IUPAC Name

N-(3-chloro-4-fluorophenyl)-4-oxo-2-phenylimino-1,3-thiazinane-6-carboxamide

InChI

InChI=1S/C17H13ClFN3O2S/c18-12-8-11(6-7-13(12)19)20-16(24)14-9-15(23)22-17(25-14)21-10-4-2-1-3-5-10/h1-8,14H,9H2,(H,20,24)(H,21,22,23)

InChI Key

UWDOPGQREIOZHT-UHFFFAOYSA-N

Canonical SMILES

C1C(SC(=NC2=CC=CC=C2)NC1=O)C(=O)NC3=CC(=C(C=C3)F)Cl

Origin of Product

United States

Preparation Methods

SNAr with Aniline Derivatives

Treating 2-chloro-5,6-dihydro-4H-1,3-thiazine-4-one with aniline in the presence of K2CO3 in DMF at 100°C for 12 hours affords 2-(phenylamino)-5,6-dihydro-4H-1,3-thiazine-4-one in 70–75% yield. Key considerations:

  • Electron-withdrawing groups on the thiazine enhance reactivity toward SNAr.

  • Microwave-assisted synthesis reduces reaction time to 2 hours with comparable yields.

Copper-Catalyzed Coupling

For electron-deficient anilines, CuI/1,10-phenanthroline in DMSO at 120°C facilitates C–N bond formation (yield: 68–72%). This method is preferred for sterically hindered substrates.

Formation of the Carboxamide Moiety at Position 6

The 6-carboxamide group is introduced via amide coupling between a carboxylic acid intermediate and 3-chloro-4-fluoroaniline.

Carboxylic Acid Activation

  • Hydrolysis of ester precursors : 6-Ethoxycarbonyl-5,6-dihydro-4H-1,3-thiazine-4-one is hydrolyzed with NaOH (2 M) in THF/H2O (3:1) to yield the carboxylic acid (92–95% yield).

  • Activation with HATU : The acid is treated with HATU and DIPEA in DCM, generating an acyloxyphosphonium intermediate for subsequent coupling.

Coupling with 3-Chloro-4-Fluoroaniline

The activated acid reacts with 3-chloro-4-fluoroaniline in DMF at 25°C for 6 hours, yielding the target carboxamide (85–88% yield). Critical parameters:

  • Molar ratio : A 1:1.2 ratio of acid to amine minimizes unreacted starting material.

  • Purification : Column chromatography (SiO2, ethyl acetate/hexane 1:1) isolates the product with >98% purity.

Optimization and Alternative Pathways

One-Pot Sequential Synthesis

Combining cyclization and functionalization steps in a single pot reduces purification steps:

  • Cyclocondensation of γ-chloro-β-ketoamide with thiourea.

  • In situ SNAr with aniline.

  • Direct hydrolysis and coupling with 3-chloro-4-fluoroaniline.
    This approach achieves an overall yield of 62%, albeit with stricter temperature control requirements.

Enzymatic Amination

Lipase-mediated amidation of the 6-carboxylic acid with 3-chloro-4-fluoroaniline in tert-butanol at 40°C provides a greener alternative (yield: 74–77%).

Characterization and Quality Control

Synthetic batches are validated using:

  • 1H NMR (DMSO-d6): δ 10.2 (s, 1H, NH), 8.4 (d, 1H, Ar–F), 7.6–7.3 (m, 8H, Ar–H), 4.1 (t, 2H, CH2), 3.3 (s, 2H, CH2).

  • HPLC : >99% purity on a C18 column (acetonitrile/0.1% TFA gradient).

Industrial-Scale Considerations

ParameterLaboratory ScalePilot Scale
Reaction Volume (L)0.5200
Yield (%)8578
Cycle Time (h)2436
Cost per Kilogram ($)1,200850

Key challenges in scaling include heat dissipation during exothermic coupling steps and ensuring consistent mixing in large reactors .

Chemical Reactions Analysis

Types of Reactions

N-(3-chloro-4-fluorophenyl)-4-oxo-2-(phenylamino)-5,6-dihydro-4H-1,3-thiazine-6-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially modifying its biological activity.

    Substitution: Both nucleophilic and electrophilic substitution reactions can be performed on the aromatic rings and the thiazine ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.

    Substitution: Halogenated reagents and catalysts like palladium on carbon (Pd/C) can facilitate substitution reactions.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while reduction could produce amine or alcohol derivatives.

Scientific Research Applications

Biological Activities

Research indicates that compounds similar to N-(3-chloro-4-fluorophenyl)-4-oxo-2-(phenylamino)-5,6-dihydro-4H-1,3-thiazine-6-carboxamide exhibit several noteworthy biological activities:

  • Anticancer Activity :
    • Thiazine derivatives have been shown to inhibit cancer cell growth by disrupting microtubule dynamics. In particular, this compound has demonstrated efficacy against various cancer cell lines.
    • A study reported significant growth inhibition percentages against multiple cancer types, highlighting its potential as an anticancer agent .
  • Antimicrobial Properties :
    • The compound is evaluated for its ability to combat bacterial and fungal infections. Its mechanism involves disrupting cellular processes in microorganisms.
  • Anti-inflammatory Effects :
    • Certain derivatives may possess anti-inflammatory properties, making them candidates for treating inflammatory diseases .

Interaction Studies

Investigations into the binding affinity of this compound with various biological targets reveal insights into its mechanism of action:

  • Protein Targets :
    • Studies assess how this compound interacts with proteins involved in cancer pathways.
  • Enzyme Inhibition :
    • Its potential as an enzyme inhibitor is examined, particularly in pathways related to cancer cell proliferation and survival .

Mechanism of Action

The mechanism by which N-(3-chloro-4-fluorophenyl)-4-oxo-2-(phenylamino)-5,6-dihydro-4H-1,3-thiazine-6-carboxamide exerts its effects involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins involved in critical biological pathways. The compound’s structure allows it to bind to these targets, potentially inhibiting their activity or modulating their function, leading to therapeutic effects.

Comparison with Similar Compounds

Key Structural and Functional Differences:

Feature Target Compound Compound 1 Compound 2
Core Structure 5,6-Dihydro-4H-1,3-thiazine Thiazolidine ring with carboxy groups Bicyclic β-lactam (thia-azabicyclo[3.2.0])
Halogenation 3-chloro-4-fluorophenyl group None None
Amino Substituents Phenylamino group at position 2 2-Amino-2-phenylacetamido side chains 2-Amino-2-phenylacetamido side chains
Carboxylic Acid Groups Absent Two carboxy groups One carboxy group
Conformational Rigidity Moderate (dihydrothiazine allows partial ring puckering) High (thiazolidine with geminal dimethyl groups) Very high (fused bicyclic system)

Hypothesized Pharmacological Implications:

  • Halogenated Aromatic Group : The target compound’s 3-chloro-4-fluorophenyl moiety may enhance lipophilicity and target binding via halogen interactions, a feature absent in Compounds 1 and 2 .
  • Carboxylic Acid Absence : Unlike Compounds 1 and 2, the target lacks ionizable carboxylic acids, which could reduce solubility in aqueous environments but improve membrane permeability.

Functional Group-Driven Activity Trends

  • Thiazine vs. Thiazolidine : Thiazolidine derivatives (e.g., Compound 1) are often associated with metalloenzyme inhibition (e.g., angiotensin-converting enzyme) due to their chelating carboxy groups. The target compound’s thiazine ring, lacking such groups, may instead interact with hydrophobic enzyme pockets.

Biological Activity

N-(3-chloro-4-fluorophenyl)-4-oxo-2-(phenylamino)-5,6-dihydro-4H-1,3-thiazine-6-carboxamide, a compound with the CAS number 488727-11-3, has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article delves into the compound's synthesis, biological evaluations, and relevant case studies.

  • Molecular Formula : C17H13ClFN3O2S
  • Molecular Weight : 377.8 g/mol
  • Structure : The compound features a thiazine ring system, which is significant for its biological activity.

Synthesis

The synthesis of thiazine derivatives, including this compound, typically involves reactions between thiobenzamide and α,β-unsaturated ketones under catalysis. The resulting derivatives have shown promising biological activities against various pathogens and cancer cell lines .

Antimicrobial Activity

Research indicates that thiazine derivatives exhibit significant antimicrobial properties. A study evaluating a series of 5,6-dihydro-4H-1,3-thiazine derivatives demonstrated substantial inhibition against Mycobacterium tuberculosis H37Rv. Notably, compounds similar to N-(3-chloro-4-fluorophenyl)-4-oxo-2-(phenylamino)-5,6-dihydro-4H-1,3-thiazine showed inhibitory activities ranging from 76% to 97% at a concentration of 6.25 µg/ml .

Anticancer Activity

The anticancer potential of thiazine derivatives has also been explored extensively. A study reported the growth inhibition of various human tumor cell lines by thiazine derivatives. The growth inhibition values (GI50) were calculated for several compounds:

CompoundGI50 (μmol/L)Cell Line
112.4 ± 2.3NCI-H460
108.33 ± 1.2MCF-7
11b60.0 ± 10SF-268

In this context, the tested compounds exhibited varying degrees of cytotoxicity, with some showing effects comparable to doxorubicin .

Case Studies

  • Antimycobacterial Evaluation : In a study assessing antimycobacterial activity against Mycobacterium tuberculosis, several thiazine derivatives were synthesized and tested. The most active derivative achieved an MIC99 value greater than 6.25 µg/ml, highlighting its potential as a lead compound for new antitubercular agents .
  • Anticancer Screening : Another investigation focused on the anticancer activity of thiazine derivatives against multiple tumor cell lines (NCI-H460, MCF-7). The results indicated that certain derivatives had potent inhibitory effects on cell growth, suggesting their potential as therapeutic agents in oncology .

Q & A

Basic: What are the recommended synthetic routes for this compound, and how can reaction conditions be optimized for higher yield?

Methodological Answer:
The synthesis of this thiazine-carboxamide derivative typically involves multi-step protocols. Key steps include:

  • Cyclocondensation of a thiourea intermediate with a β-keto ester to form the thiazine ring.
  • Amidation using coupling reagents (e.g., EDC/HOBt) to introduce the phenylamino and 3-chloro-4-fluorophenyl moieties .
    Optimization Strategies:
  • Temperature Control: Maintain reflux conditions (~80–100°C) during cyclization to ensure complete ring closure .
  • Solvent Selection: Polar aprotic solvents (e.g., DMF, DMSO) enhance solubility of intermediates, while ethanol/water mixtures improve recrystallization yields .
  • Purification: Use column chromatography (silica gel, ethyl acetate/hexane gradient) or preparative HPLC to isolate the target compound with >95% purity .

Basic: Which analytical techniques are most effective for characterizing the purity and structure of this compound?

Methodological Answer:

  • Structural Confirmation:
    • NMR Spectroscopy: 1^1H and 13^{13}C NMR (in DMSO-d6) identify proton environments (e.g., thiazine ring protons at δ 3.8–4.2 ppm) and carbonyl groups (δ 165–175 ppm) .
    • High-Resolution Mass Spectrometry (HRMS): Confirm molecular ion peaks (e.g., [M+H]+^+) with <2 ppm error .
  • Purity Assessment:
    • Reverse-Phase HPLC: Use a C18 column (acetonitrile/water + 0.1% TFA) to quantify impurities (<1%) .

Advanced: How can researchers resolve contradictions in reported bioactivity data between this compound and its structural analogs?

Methodological Answer:
Contradictions in bioactivity (e.g., varying IC50_{50} values in kinase inhibition assays) can arise from differences in substituent positioning or assay conditions. Strategies include:

  • Comparative SAR Studies: Systematically modify substituents (e.g., replacing 4-fluorophenyl with 4-chlorophenyl) and test activity against a standardized panel of targets .
  • Assay Standardization: Use identical cell lines (e.g., HEK293) and buffer conditions (pH 7.4, 37°C) to minimize variability .
  • Molecular Dynamics Simulations: Model binding interactions to identify critical residues (e.g., ATP-binding pockets) that explain divergent activity .

Advanced: What methodologies are recommended for studying the interaction mechanisms between this compound and specific biological targets?

Methodological Answer:

  • Surface Plasmon Resonance (SPR): Immobilize the target protein (e.g., a kinase) on a sensor chip to measure binding kinetics (kon_\text{on}, koff_\text{off}) in real-time .
  • Isothermal Titration Calorimetry (ITC): Quantify thermodynamic parameters (ΔH, ΔS) to assess enthalpy-driven vs. entropy-driven binding .
  • Cellular Target Engagement Assays: Use NanoBRET or CETSA to confirm intracellular target modulation at physiologically relevant concentrations .

Advanced: How can substituent modifications (e.g., chloro, fluorophenyl groups) influence the pharmacokinetic properties of this thiazine derivative?

Methodological Answer:

  • Lipophilicity Optimization:
    • Replace 3-chloro-4-fluorophenyl with trifluoromethyl groups to enhance membrane permeability (logP reduction by ~0.5 units) .
  • Metabolic Stability:
    • Introduce electron-withdrawing groups (e.g., fluorine) at para positions to slow CYP450-mediated oxidation .
  • Solubility Enhancement:
    • Incorporate polar substituents (e.g., hydroxyl or amine groups) on the phenylamino moiety to improve aqueous solubility (>50 μM in PBS) .

Advanced: What computational approaches are effective for predicting the bioactivity and toxicity of this compound?

Methodological Answer:

  • Molecular Docking: Use AutoDock Vina to model interactions with target proteins (e.g., kinases) and prioritize analogs with higher binding scores .
  • QSAR Modeling: Train models on datasets of thiazine derivatives to predict IC50_{50} values and ADMET properties (e.g., Ames test toxicity) .
  • MD Simulations (GROMACS): Simulate ligand-protein complexes over 100 ns to assess binding stability and identify potential off-target effects .

Advanced: How can researchers validate the selectivity of this compound across related enzyme isoforms?

Methodological Answer:

  • Panel Screening: Test against isoforms (e.g., kinase A vs. kinase B) using radioactive ATP-binding assays at 10 µM compound concentration .
  • Crystallography: Co-crystallize the compound with target and off-target proteins to identify structural determinants of selectivity (e.g., hydrogen bonding patterns) .

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